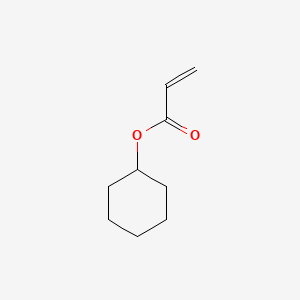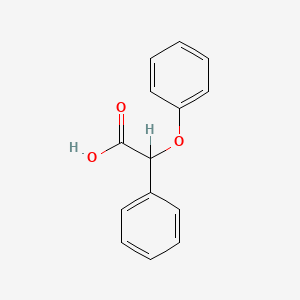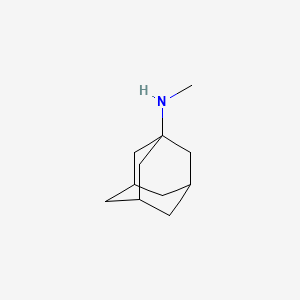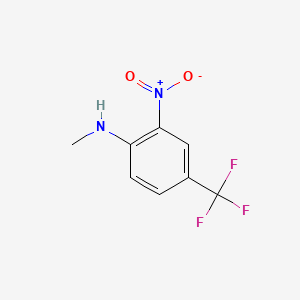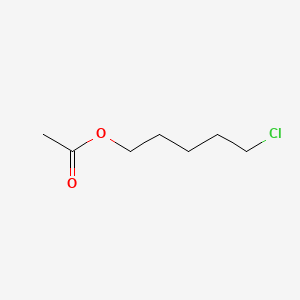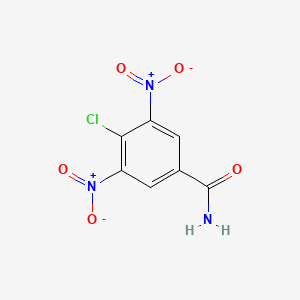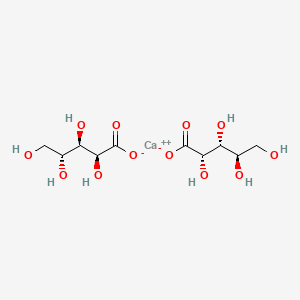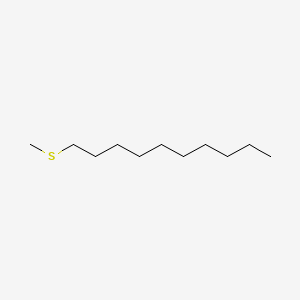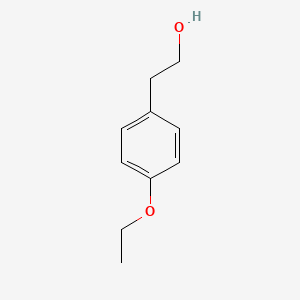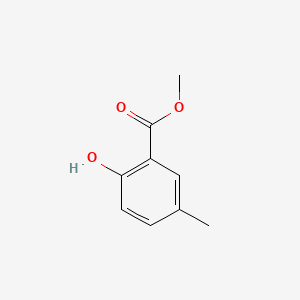
Nonatriacontane
説明
Nonatriacontane is a chemical compound with the molecular formula C39H80 . It is a long-chain alkane that is part of the class of compounds known as alkanes .
Molecular Structure Analysis
This compound has a linear structure consisting of 39 carbon atoms and 80 hydrogen atoms . The molecule is fully saturated, meaning it only contains single bonds .Physical And Chemical Properties Analysis
This compound has a density of 0.8±0.1 g/cm3, a boiling point of 517.5±13.0 °C at 760 mmHg, and a flash point of 397.5±9.4 °C . It has a molar refractivity of 182.7±0.3 cm3, and a molar volume of 672.3±3.0 cm3 .科学的研究の応用
1. Nonatriacontane in Ozocerites
This compound has been identified in Carpathian ozocerites, a natural mineral wax. This research highlights its presence in various concentrations, showcasing ozocerites as a significant source of higher molecular hydrocarbons found in Carpathian petroleums (Shevchenko & Chernozhukov, 1972).
2. Medical Applications
Peristrophe bicalyculata, a herb used in traditional medicine, contains a compound named Nonatriacontan-5,6,7,8-tetrol. This herb is recognized for its antibacterial properties and is used in treating various ailments, indicating potential medical applications of this compound derivatives (Pandey & Singh, 2016).
3. Studies in Tobacco Smoke Formation
This compound's close relative, [18-14C]octatriacontane, has been used in studies to understand the transfer of compounds from tobacco into cigarette smoke. This research provides insights into the behavior of similar long-chain hydrocarbons, like this compound, in combustion processes (Bass et al., 1989).
4. Polymer Research
This compound-related studies in isotactic polypropylene reveal its interaction with another long-chain hydrocarbon, dotriacontane. These studies contribute to understanding polymer crystallization, crucial for material sciences (Lim & Lloyd, 1993).
5. Crystal Growth Studies
Research on n-nonatriacontane crystals provides valuable insights into crystal growth patterns, which is vital for understanding molecular structures in various scientific fields. This can aid in the development of new materials and pharmaceuticals (Anderson & Dawson, 1953).
作用機序
Target of Action
Nonatriacontane is a long-chain alkane with the molecular formula C39H80 . As a hydrocarbon, it does not have a specific biological target. Instead, it interacts with biological systems in a general way, primarily based on its physical properties such as hydrophobicity.
Mode of Action
Instead, its interactions are primarily physical, based on hydrophobic effects and van der Waals forces .
Biochemical Pathways
It can influence the physical properties of biological membranes due to its hydrophobic nature .
Pharmacokinetics
The pharmacokinetics of this compound are not well-studied. As a large, hydrophobic molecule, it is likely poorly absorbed from the gastrointestinal tract and may accumulate in fatty tissues. It is also likely to be metabolized slowly, if at all .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other hydrophobic substances. For example, its solubility in water is very low, but it is soluble in nonpolar solvents. Its effects may also be influenced by the lipid composition of biological membranes .
生化学分析
Biochemical Properties
Nonatriacontane plays a role in biochemical reactions primarily through its interactions with cell membranes. It has been shown to interact with fatty acids and polyesters, which are essential components of cell membranes and cell walls . These interactions can influence the fluidity and permeability of the membranes, affecting various cellular processes. This compound also exhibits antimicrobial activity by inhibiting the growth of bacteria through its reaction with fatty acids and polyesters . This inhibition is due to its ability to interfere with the synthesis of fatty acids, which are crucial for bacterial cell membrane integrity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the polymerase chain reaction, a process by which DNA is copied, thereby affecting gene expression . Additionally, its interaction with cell membranes can impact cell signaling pathways by modifying the membrane’s physical properties, which in turn can influence the activity of membrane-bound receptors and enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity. This compound binds to fatty acids and polyesters, disrupting their normal function and leading to the inhibition of fatty acid synthesis . This inhibition occurs at the enzyme’s catalytic site, preventing the formation of essential fatty acids required for cell membrane synthesis. Furthermore, this compound’s ability to activate the polymerase chain reaction suggests that it may interact with DNA polymerase, enhancing its activity and leading to increased DNA replication.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that prolonged exposure to this compound can lead to changes in cell membrane composition and function, potentially affecting cellular processes such as nutrient uptake and waste removal . Additionally, this compound’s antimicrobial activity may decrease over time as bacteria develop resistance mechanisms.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antimicrobial activity and modulation of cell membrane properties. At high doses, it can have toxic or adverse effects. Studies have shown that high doses of this compound can lead to cell membrane disruption, resulting in cell death and tissue damage . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as fatty acid synthase and acetyl-CoA carboxylase, which are involved in the synthesis of fatty acids . By inhibiting these enzymes, this compound can affect metabolic flux and alter metabolite levels. Additionally, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can further influence cellular processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to lipid transport proteins, facilitating its movement across cell membranes and within the lipid bilayer . This compound’s hydrophobic nature allows it to accumulate in lipid-rich regions of cells, such as the endoplasmic reticulum and lipid droplets. This localization can influence its activity and function, as well as its interactions with other biomolecules.
Subcellular Localization
This compound is primarily localized in the lipid-rich regions of cells, including the cell membrane, endoplasmic reticulum, and lipid droplets . Its subcellular localization is influenced by its hydrophobic nature and interactions with lipid transport proteins. This localization can affect its activity and function, as well as its interactions with other biomolecules. For example, this compound’s presence in the cell membrane can modulate membrane fluidity and permeability, impacting various cellular processes.
特性
IUPAC Name |
nonatriacontane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H80/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-39H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXOSZZZNFRFNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H80 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074724 | |
| Record name | Nonatriacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7194-86-7 | |
| Record name | N-Nonatriacontane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007194867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonatriacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonatriacontane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-NONATRIACONTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZOH3A3X6UH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the relationship between the molecular structure of nonatriacontane and its crystal growth pattern?
A1: this compound molecules exist as single units (unimolecular) in solution []. This directly translates to its crystal growth pattern, where it forms crystals with growth steps that are also unimolecular, measuring approximately 45 Å in height []. This contrasts with compounds like stearic acid, which are bimolecular in solution and exhibit bimolecular growth steps []. Notably, even when crystal growth originates from dislocations larger than the individual molecular units, this compound consistently exhibits unimolecular growth steps [].
Q2: Can this compound form solid solutions with branched alkanes of similar chain length?
A2: Research suggests that this compound does not readily form solid solutions with branched alkanes, even when the branched alkane possesses a similar carbon chain length. For instance, experiments with 20-methyl-nonatriacontane (a branched alkane with the same main chain length as this compound) revealed that the two compounds do not mix to form a solid solution []. Instead, they crystallize separately, each maintaining its distinct crystal structure, even when present in mixtures with varying molar fractions [].
Q3: How does this compound contribute to the complexity of natural substances like ozocerite?
A3: this compound, alongside other n-paraffins, is a significant constituent of naturally occurring substances like Carpathian ozocerite []. The presence of varying chain lengths and concentrations of these n-paraffins contributes to the unique physical and chemical properties of ozocerite, making it a complex mixture []. Further research into the individual composition of these n-paraffins within ozocerite can shed light on its diverse applications.
Q4: How can this compound be used in analytical techniques for characterizing complex mixtures?
A4: this compound is often identified and characterized in complex mixtures, such as plant extracts, using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy []. Its presence, alongside other identified compounds, helps in understanding the chemical diversity and potential biological activities of these natural extracts [].
Q5: Can this compound be utilized in enhancing the extraction of heavy crude oil?
A5: While not directly involved in the extraction process, this compound serves as a valuable marker in evaluating the effectiveness of heavy crude oil upgrading techniques. For example, in catalytic aquathermolysis using ionic liquids, the disappearance of heavier molecules like this compound, coupled with an increase in lighter hydrocarbons, indicates a successful viscosity reduction and upgrading of the heavy crude oil []. This approach holds significant potential for improving the extraction and processing of heavy crude oil resources [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


